methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 g/mol. This compound belongs to the class of pyrrolopyridines, which are heterocyclic aromatic organic compounds containing nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of aminopyridines with appropriate carboxylic acid derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the pyrrolopyridine ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove impurities and by-products, ensuring the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound's structure and properties to suit specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential biological activity. It may be used as a probe to investigate cellular processes or as a precursor for bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: This compound is structurally similar but differs in the position of the carboxylate group.
Indole derivatives: These compounds share the indole ring structure and are used in various biological and medicinal applications.
Properties
IUPAC Name |
methyl 3-amino-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-13-8(10(14)15-2)7(11)6-4-3-5-12-9(6)13/h3-5H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJJCJVOGITCLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C1N=CC=C2)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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